N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound comprises a piperidine ring, a benzyl group substituted with a methylthio group, and a pyridine sulfonamide moiety. Each segment of this molecule contributes to its distinctive properties and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is synthesized through a multi-step process.
Formation of the Piperidine Ring: : Starting with commercially available piperidine, the ring is substituted at the 4-position through a nucleophilic substitution reaction, incorporating a benzyl group.
Benzyl Group Modification: : The benzyl group is functionalized with a methylthio group using a thiolation reaction, typically involving methylthiol and a suitable catalyst under mild conditions.
Sulfonamide Formation: : The pyridine sulfonamide segment is introduced through a sulfonation reaction, where the piperidine intermediate reacts with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
On an industrial scale, the synthesis might involve continuous flow chemistry to enhance reaction efficiency and yield. This approach allows for precise control over reaction parameters, leading to better scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur moiety, forming sulfoxides and sulfones under oxidative conditions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction reactions can target the sulfonamide group or the pyridine ring using agents like lithium aluminium hydride or hydrogen gas with palladium catalyst.
Substitution: : N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Lithium aluminium hydride, palladium on carbon with hydrogen gas.
Substitution: : Sodium hydride, various alkyl halides.
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Amino derivatives, deoxygenated products.
Substitution: : Alkylated benzyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in various catalytic systems due to its ability to stabilize transition metals.
Biology
Enzyme Inhibition: : Acts as a potential inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: : Explored as a candidate for drug development, particularly in targeting specific pathways due to its unique structural features.
Industry
Material Science: : Used in the development of specialty materials with desired chemical properties.
Mechanism of Action
The mechanism by which N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide exerts its effects depends on the context of its application. In enzymatic inhibition, for instance, the compound interacts with the active site of the enzyme, disrupting its normal function. The specific molecular targets and pathways involved vary, but typically include interactions with amino acid residues in the active site, leading to altered enzyme activity.
Comparison with Similar Compounds
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide can be compared to other piperidine-based sulfonamides.
N-(4-(benzyl)piperidin-1-yl)methanesulfonamide: : Lacks the methylthio group, which may reduce its activity in certain applications.
N-(pyridin-3-ylmethyl)piperidin-4-ylmethanesulfonamide: : Contains a different pyridine substitution pattern, potentially leading to varied biological activities.
By highlighting these comparisons, the uniqueness of this compound can be appreciated in terms of its specific substitutions and resultant chemical properties.
Properties
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S2/c1-25-19-7-3-2-5-17(19)15-22-11-8-16(9-12-22)13-21-26(23,24)18-6-4-10-20-14-18/h2-7,10,14,16,21H,8-9,11-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBLKJXEMKABSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNS(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.